5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one is an organic compound classified as a furan derivative. It features a furan ring that is substituted with a hydroxybutenyl group, which contributes to its unique chemical properties and potential applications. This compound's chemical structure can be represented by the IUPAC name 2-(1-hydroxybut-2-enyl)-2H-furan-5-one, with the molecular formula and a molecular weight of 154.16 g/mol .
The synthesis of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one can be accomplished through several methods. A common synthetic route involves the reaction of furan-2(5H)-one with 1-hydroxybut-2-en-1-yl bromide in the presence of a base, such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification techniques, including recrystallization and chromatography, are crucial for obtaining high-purity products.
The molecular structure of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one features a furan ring fused with a hydroxybutenyl group. The structural data includes:
Property | Value |
---|---|
CAS Number | 663921-08-2 |
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | 2-(1-hydroxybut-2-enyl)-2H-furan-5-one |
InChI | InChI=1S/C8H10O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-7,9H,1H3 |
InChI Key | SMKPKIFBQCUYGS-UHFFFAOYSA-N |
Canonical SMILES | CC=CC(C1C=CC(=O)O1)O |
This data highlights the compound's unique functional groups and structural characteristics .
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one is involved in several chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, yielding 5-(1-Oxobut-2-en-1-yl)furan-2(5H)-one.
Reduction: The double bond in the butenyl group can be reduced to form 5-(1-Hydroxybutyl)furan-2(5H)-one.
Substitution: The hydroxy group can undergo substitution with various functional groups, such as halides or amines, under suitable conditions .
The mechanism of action for 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one involves interactions with specific biological targets. The hydroxybutenyl group can participate in hydrogen bonding and other interactions with biomolecules, potentially influencing their functions. Additionally, the furan ring may undergo metabolic transformations that lead to active metabolites capable of exerting biological effects .
The physical and chemical properties of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one include:
Property | Value |
---|---|
Appearance | Colorless oil |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in different environments and applications .
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Research is ongoing into its potential biological activities, including antimicrobial and anticancer properties.
Medicine: There is interest in exploring its therapeutic potential in various diseases.
Industry: The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals .
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: